5-(Aminomethyl)-3,3,7-trimethylindolin-2-one
Description
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one is a substituted indolin-2-one derivative characterized by:
- Core structure: A bicyclic indolin-2-one scaffold with a lactam ring (2-oxindole).
- Substituents: 3,3,7-Trimethyl groups: Methyl groups at positions 3 (two) and 7 of the indole ring, enhancing steric bulk and lipophilicity.
This compound belongs to a class of bioactive indole derivatives, often explored for pharmaceutical applications due to their structural similarity to natural alkaloids and kinase inhibitors .
Properties
IUPAC Name |
5-(aminomethyl)-3,3,7-trimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-7-4-8(6-13)5-9-10(7)14-11(15)12(9,2)3/h4-5H,6,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAAAERZVKADMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane has been reported to yield various functionalized indoles . Additionally, the use of transition-metal catalysts, such as praseodymium, has been shown to facilitate the dehydrogenative aromatization of saturated N-heterocycles to produce indole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, praseodymium) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
5-(Aminomethyl)-3,3,7-trimethylindolin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3,3,7-trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its ability to modulate receptor activity, enzyme function, and cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Structural Insights
- Crystallography : Analogous compounds (e.g., ethyl 3-(2-ethoxy-2-oxoethyl)-5-methylindolin-2-one) adopt planar indole cores with substituents influencing packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
